

# Application Notes and Protocols: Tandem Radical Cyclization Approach to Hexahydrobenzofuran Skeleton

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## Compound of Interest

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## Abstract

The hexahydrobenzofuran skeleton is a prevalent structural motif in a multitude of biologically active natural products and pharmaceutical agents. Tandem radical cyclization reactions offer a powerful and efficient strategy for the construction of this key heterocyclic framework. This document provides detailed application notes and protocols for the synthesis of hexahydrobenzofuran derivatives, with a primary focus on the well-established Manganese(III) acetate-mediated approach. This method involves the oxidative generation of a radical from a 1,3-dicarbonyl compound, followed by its addition to an alkene and subsequent intramolecular cyclization to furnish the desired hexahydrobenzofuran core.

## Introduction

Tandem reactions, wherein multiple bond-forming events occur in a single synthetic operation, are highly sought after in modern organic synthesis for their atom and step economy. Radical cyclizations, in particular, have emerged as a versatile tool for the construction of complex cyclic systems.<sup>[1]</sup> These reactions proceed through radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance. The intramolecular nature of the cyclization step makes these transformations rapid and often highly selective.<sup>[1]</sup> For the synthesis of the hexahydrobenzofuran skeleton, a tandem radical

cyclization approach typically involves the generation of a radical which then participates in an intermolecular addition to an olefin, followed by an intramolecular cyclization to form the fused ring system.

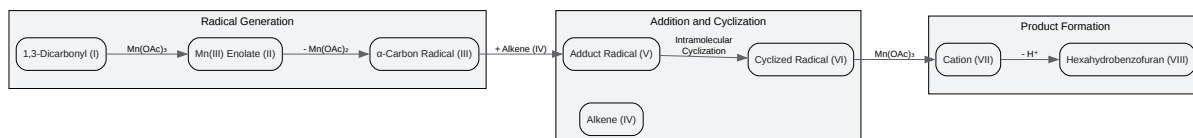
Several methods have been developed to initiate such radical cyclizations, with the most common being the use of transition metal oxidants like Manganese(III) acetate[2], or reducing agents such as Samarium(II) iodide.[3] The Manganese(III) acetate-mediated approach is particularly widespread due to the low cost and ready availability of the reagent.[2]

## Manganese(III) Acetate-Mediated Tandem Radical Cyclization

This approach utilizes Manganese(III) acetate as a one-electron oxidant to generate a carbon-centered radical from an enolizable 1,3-dicarbonyl compound.[2][4] This radical then adds to an alkene, and the resulting radical intermediate undergoes a 5-exo-trig cyclization to form the tetrahydrofuran ring, which upon further reaction steps, yields the hexahydrobenzofuran skeleton.[2]

### Reaction Mechanism

The proposed mechanism for the  $\text{Mn}(\text{OAc})_3$ -mediated tandem radical cyclization is depicted below. Initially, the 1,3-dicarbonyl compound (I) is oxidized by  $\text{Mn}(\text{OAc})_3$  to form a manganese(III) enolate (II). This is followed by the formation of an  $\alpha$ -carbon radical (III) with the reduction of Mn(III) to Mn(II). The radical (III) then adds to the alkene (IV) to generate an adduct radical (V). This intermediate subsequently undergoes an intramolecular cyclization to give another radical intermediate (VI), which is then oxidized to a cation (VII) by another equivalent of  $\text{Mn}(\text{OAc})_3$ . Finally, elimination of a proton furnishes the hexahydrobenzofuran derivative (VIII).



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Caption: Proposed mechanism for Mn(OAc)<sub>3</sub>-mediated radical cyclization.

## Data Presentation

The following table summarizes the yields of various hexahydrobenzofuran derivatives synthesized via the Mn(OAc)<sub>3</sub>-mediated tandem radical cyclization of 1,3-dicarbonyl compounds with sterically hindered olefins.<sup>[2][5]</sup>

Entry	1,3-Dicarbonyl Compound	Alkene	Product	Yield (%)
1	Dimedone	1,1-Diphenyl-1-butene	3a	77
2	Dimedone	1,2-Diphenyl-1-pentene	3b	41
3	2,4-Pentanedione	1,1-Diphenyl-1-butene	3c	65
4	2,4-Pentanedione	1,2-Diphenyl-1-pentene	3d	35
5	Ethyl acetoacetate	1,1-Diphenyl-1-butene	3e	62
6	Ethyl acetoacetate	1,2-Diphenyl-1-pentene	3f	38
7	1,3-Cyclohexanedione	1,1-Diphenyl-1-butene	3g	61
8	5-Phenyl-1,3-cyclohexanedione	1,1-Diphenyl-1-butene	3h	55

## Experimental Protocols

General Procedure for the Manganese(III) Acetate-Mediated Synthesis of Hexahydrobenzofurans[2]

This protocol is based on the synthesis of tetrahydrobenzofurans as precursors to the hexahydrobenzofuran skeleton.[2]

Materials:

- 1,3-Dicarbonyl compound (1 mmol)

- Alkene (1.5 mmol)
- Manganese(III) acetate dihydrate ( $\text{Mn}(\text{OAc})_3 \cdot 2\text{H}_2\text{O}$ ) (2.5 mmol)
- Glacial acetic acid (25 mL)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

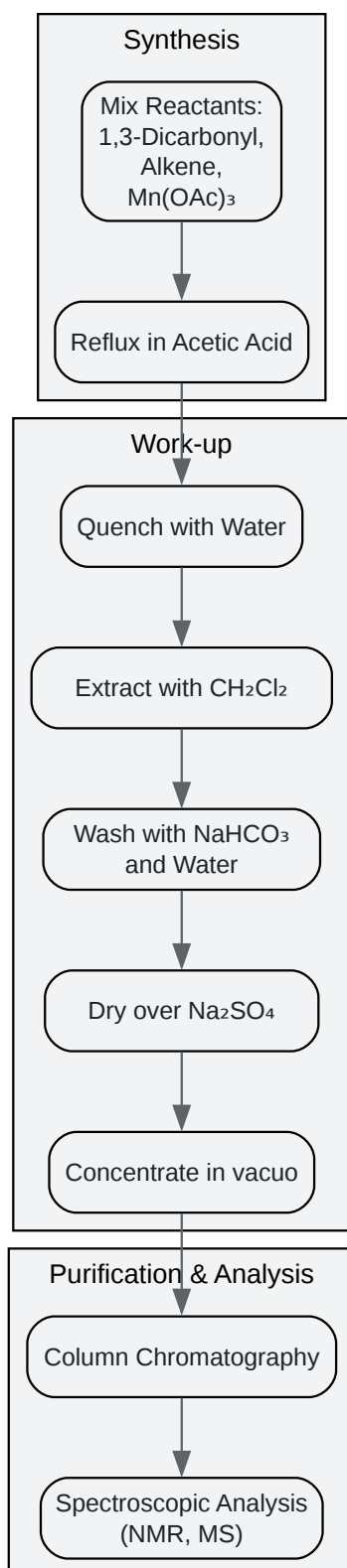
Procedure:

- A mixture of the 1,3-dicarbonyl compound (1 mmol), the alkene (1.5 mmol), and Manganese(III) acetate dihydrate (2.5 mmol) in glacial acetic acid (25 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is heated to reflux and stirred until the dark brown color of Mn(III) disappears (typically 1-4 hours), indicating the consumption of the oxidant.
- The reaction mixture is allowed to cool to room temperature.
- The mixture is then poured into 100 mL of water and extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with water, and finally dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure hexahydrobenzofuran derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.<sup>[2]</sup>

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of hexahydrobenzofuran derivatives via tandem radical cyclization.



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Caption: General experimental workflow.

## Alternative Approaches

While the  $\text{Mn}(\text{OAc})_3$ -mediated method is robust, other reagents can also be employed to initiate the tandem radical cyclization for the synthesis of the hexahydrobenzofuran skeleton.

**Samarium(II) Iodide-Mediated Cyclization:** Samarium(II) iodide ( $\text{SmI}_2$ ) is a powerful single-electron reducing agent that can initiate radical cyclizations.[3][6] It is particularly useful for the formation of C-C bonds and can be employed in the synthesis of complex natural products.[3] The reaction often proceeds under mild conditions with high chemo- and stereoselectivity.[3]

## Conclusion

The tandem radical cyclization approach provides an efficient and direct route to the hexahydrobenzofuran skeleton. The Manganese(III) acetate-mediated protocol, in particular, is a well-established and versatile method that allows for the synthesis of a variety of substituted hexahydrobenzofurans from readily available starting materials. The detailed protocols and data presented herein should serve as a valuable resource for researchers in organic synthesis and drug discovery.

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